molecular formula C17H15N3O B14012092 N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide CAS No. 31309-69-0

N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide

Cat. No.: B14012092
CAS No.: 31309-69-0
M. Wt: 277.32 g/mol
InChI Key: VKUBFIMBVDSAHQ-UHFFFAOYSA-N
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Description

N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound features an isoquinoline moiety, which is a common structural motif in many biologically active molecules. The presence of an amino group and an acetamide group further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide typically involves the reaction of 3-aminoisoquinoline with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of the isoquinoline and acetamide groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

31309-69-0

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide

InChI

InChI=1S/C17H15N3O/c1-11(21)20-14-8-6-12(7-9-14)16-15-5-3-2-4-13(15)10-19-17(16)18/h2-10H,1H3,(H2,18,19)(H,20,21)

InChI Key

VKUBFIMBVDSAHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=C(N=CC3=CC=CC=C32)N

Origin of Product

United States

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